Bienvenue dans la boutique en ligne BenchChem!

Benzetimide

Stereoselectivity Muscarinic Antagonism Functional Pharmacology

Benzetimide (CAS 14051-33-3) blocks pilocarpine-induced salivation/lacrimation at submydriatic doses (ED₅₀ 0.06/0.04 mg/kg), a property shared by only 3 of 22 anticholinergics. The (+)-enantiomer (dexetimide) shows >6,000-fold greater potency than the (−)-form (pA₂ 9.82 vs 6.0) with a >16,000-fold stereoselective binding window—ideal for receptor isolation. Use racemic benzetimide when peripheral secretion inhibition without mydriasis is critical; select dexetimide for sustained blockade. Procure based on experimental endpoint.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 14051-33-3
Cat. No. B076708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzetimide
CAS14051-33-3
SynonymsBenzetimide
Dexbenzetimid
Dexbenzetimide
Dexetimide
dextro Benzetimide
dextro-Benzetimide
R 16470
R-16470
R16470
Spasmentral
Tremblex
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
InChIKeyLQQIVYSCPWCSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzetimide (CAS 14051-33-3): Procurement-Grade Overview of a Muscarinic Antagonist with Defined Stereochemical Differentiation


Benzetimide (CAS 14051-33-3) is a synthetic piperidine-derivative anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. The compound exists as a racemic mixture of two stable enantiomers: the pharmacologically active (+)-enantiomer (dexetimide) and the essentially inactive (−)-enantiomer (levetimide) [2]. Originally developed as an antiparkinsonian agent under the code R-4929 [3], benzetimide demonstrates both central and peripheral anticholinergic activity with a well-characterized pharmacological profile established through multiple independent studies spanning receptor binding, tissue distribution, and in vivo functional assays [4].

Why Generic Substitution of Benzetimide Is Not Scientifically Justified Without Stereochemical Specification


Substituting benzetimide with another muscarinic antagonist based solely on class membership introduces uncontrolled variability in both potency and selectivity. The compound's pharmacological activity resides almost exclusively in a single enantiomer, with the (+)-form demonstrating over 6,000-fold greater antagonist potency than the (−)-form in functional cardiac tissue assays (pA₂ values: 9.82 vs. 6.0) . Furthermore, benzetimide exhibits a distinctive functional profile among anticholinergics—it is one of only three compounds in a 22-drug comparative study capable of blocking pilocarpine-induced salivation and lacrimation at doses that do not cause mydriasis [1]. This dissociation between peripheral anticholinergic endpoints is not a class-wide property and cannot be assumed for alternative agents such as atropine, scopolamine, or trihexyphenidyl without direct experimental confirmation. Additionally, benzetimide's extremely slow tissue uptake and washout kinetics differ markedly from other anticholinergics, directly impacting experimental timing and dosing regimens.

Benzetimide (CAS 14051-33-3): Quantified Differentiation Evidence Against Structural and Pharmacological Comparators


Stereochemical Potency Differential: Dexetimide vs. Levetimide in Functional Muscarinic Antagonism

In functional assays using isolated guinea-pig atrial tissue, the antagonistic potency of the active (+)-enantiomer (dexetimide) was quantified as over 6,000 times higher than that of the inactive (−)-enantiomer (levetimide), with pA₂ values of 9.82 and 6.0, respectively . This functional difference aligns with stereoselective binding data from rat cochlea homogenates, where dexetimide displaced ³H-1-QNB with a Ki of 4 × 10⁻¹⁰ M, whereas levetimide required a 16,250-fold higher concentration (Ki = 6.5 × 10⁻⁶ M) to achieve equivalent displacement [1].

Stereoselectivity Muscarinic Antagonism Functional Pharmacology

Dissociation of Peripheral Anticholinergic Effects: Benzetimide vs. 22 Atropine-Like Comparators

In a comprehensive comparative study of 23 anticholinergic compounds using a standardized anti-pilocarpine test in rats, benzetimide (R 4929) was one of only three compounds—alongside meletimide (R 5183) and cinperene (R 5046)—capable of blocking pilocarpine-induced salivation and lacrimation at submydriatic dose levels [1]. The other 20 compounds tested, which included representatives from multiple structural classes, could not achieve this dissociation; doses required to inhibit secretion also produced measurable mydriasis. In independent validation, benzetimide inhibited pilocarpine-induced salivation with an ED₅₀ of 0.06 mg/kg and lacrimation with an ED₅₀ of 0.04 mg/kg in rats [2].

In Vivo Pharmacology Peripheral Anticholinergic Functional Selectivity

Stereoselective Receptor Binding: (+)-Benzetimide vs. Atropine in Mammalian Tissue

Equilibrium dialysis binding studies using bovine tracheal smooth muscle and caudate nucleus fractions demonstrated that (+)-benzetimide and atropine both exhibit saturable high-affinity binding to the muscarinic receptor, whereas (−)-benzetimide shows no saturable binding at this site [1]. The high-affinity binding site for (+)-benzetimide was confirmed to be identical with the muscarinic receptor through competition experiments with cholinergic and non-cholinergic compounds. Importantly, attempts to solubilize these binding sites with conventional detergents resulted in complete loss of stereospecificity, whereas digitonin treatment preserved differential binding of the enantiomers, establishing (+)-benzetimide as a validated stereochemical probe for muscarinic receptor isolation [1].

Receptor Binding Muscarinic Receptor Stereoselectivity

Comparative Tissue Kinetics: Dexetimide vs. Levetimide Uptake and Washout Rates

In guinea-pig atrial tissue accumulation studies, dexetimide exhibited consistently higher tissue-to-medium (T/M) ratios than levetimide across all concentrations tested (1.5 × 10⁻⁹ M to 10⁻⁶ M), with the highest differential observed at the lowest concentrations . The rate of tissue uptake and washout for dexetimide was characterized as extremely slow, while levetimide demonstrated considerably faster kinetics at equimolar concentrations. This kinetic difference directly paralleled the onset and decline of antagonistic action . In complementary whole-animal excretion studies using ¹⁴C-labeled enantiomers, the (−)-form showed more rapid excretion within the first 24 hours post-administration, and the two isomers produced markedly different proportions of the same major metabolites (benzetamide and nor-benzetimide) [1].

Tissue Distribution Pharmacokinetics Anticholinergic Persistence

Evidence-Based Application Scenarios for Benzetimide (CAS 14051-33-3) in Research and Preclinical Studies


Stereochemical Probe for Muscarinic Receptor Identification and Isolation

Researchers requiring a stereochemical tool to identify, localize, or isolate muscarinic acetylcholine receptors should procure the resolved (+)-enantiomer (dexetimide, CAS 21888-98-2) rather than racemic benzetimide. Evidence from equilibrium dialysis studies confirms that (+)-benzetimide exhibits saturable high-affinity binding to the muscarinic receptor, while (−)-benzetimide shows no saturable binding, establishing a clear stereoselective signal [1]. The differential binding is preserved under digitonin solubilization but lost with conventional detergents, providing a validated methodological framework for receptor isolation protocols [1]. In displacement assays, dexetimide achieves a Ki of 4 × 10⁻¹⁰ M against ³H-1-QNB-labeled sites, while levetimide requires 6.5 × 10⁻⁶ M [2], offering a >16,000-fold dynamic range for assessing stereoselective binding in unknown tissue preparations.

In Vivo Studies Requiring Peripheral Anticholinergic Activity Without Mydriatic Confounding

Investigators designing in vivo experiments where inhibition of salivation or lacrimation is desired but pupillary dilation would confound behavioral or physiological readouts should select benzetimide over atropine, scopolamine, or trihexyphenidyl. Evidence from a 23-compound comparative anti-pilocarpine study demonstrates that benzetimide belongs to the small subset (3/23) of anticholinergics capable of blocking pilocarpine-induced salivation and lacrimation at submydriatic doses [1]. The ED₅₀ for salivation inhibition is 0.06 mg/kg and for lacrimation is 0.04 mg/kg in rats [2], providing a defined dosing reference for achieving peripheral secretion inhibition while maintaining normal pupillary function. The other 20 compounds tested could not dissociate these effects, making benzetimide uniquely suited for protocols requiring this functional selectivity.

Long-Duration Anticholinergic Blockade with Defined Stereochemical Potency

Experiments requiring sustained muscarinic receptor blockade over extended time courses should consider dexetimide (the (+)-enantiomer) based on its documented extremely slow tissue washout kinetics [1]. Functional antagonism persists significantly longer than would be predicted from plasma concentrations alone due to high tissue accumulation (T/M ratios reaching ~50 at low concentrations) [1]. Researchers must account for the 6,000-fold potency difference between enantiomers (pA₂: dexetimide 9.82 vs. levetimide 6.0) [1] when calculating dosing for racemic material versus the isolated active enantiomer. Additionally, the differential metabolite profiles and excretion rates between isomers [2] should inform timing of sample collection for any downstream metabolomic or pharmacokinetic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzetimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.